molecular formula C23H26N2O4S B4079255 1-[4-(Benzenesulfonyl)piperazin-1-YL]-3-(naphthalen-2-yloxy)propan-2-OL

1-[4-(Benzenesulfonyl)piperazin-1-YL]-3-(naphthalen-2-yloxy)propan-2-OL

Cat. No.: B4079255
M. Wt: 426.5 g/mol
InChI Key: YPOOPFMMCRYDPB-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)piperazin-1-YL]-3-(naphthalen-2-yloxy)propan-2-OL is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a naphthalen-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-YL]-3-(naphthalen-2-yloxy)propan-2-OL typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzenesulfonyl)piperazin-1-YL]-3-(naphthalen-2-yloxy)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-YL]-3-(naphthalen-2-yloxy)propan-2-OL involves its interaction with dopamine receptors in the brain. The compound binds to the D2 and D3 subtypes of dopamine receptors, inhibiting adenylate cyclase activity and modulating neurotransmitter release . This interaction is crucial for its potential therapeutic effects in treating central nervous system disorders.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Benzenesulfonyl)piperazin-1-YL]-3-(naphthalen-2-yloxy)propan-2-OL is unique due to its specific combination of functional groups, which confer distinct binding properties and biological activities. The presence of both benzenesulfonyl and naphthalen-2-yloxy groups enhances its affinity and selectivity for dopamine receptors, making it a promising candidate for further drug development .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c26-21(18-29-22-11-10-19-6-4-5-7-20(19)16-22)17-24-12-14-25(15-13-24)30(27,28)23-8-2-1-3-9-23/h1-11,16,21,26H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOOPFMMCRYDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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